D-(-)-Norgestrel 17-Acetate-d3 is a synthetic progestin, a derivative of norgestrel, which is primarily used in hormonal contraceptives. This compound is classified under the category of steroid hormones, specifically as a synthetic progestogen. It plays a significant role in various reproductive health applications, particularly in contraception and hormone replacement therapies.
D-(-)-Norgestrel 17-Acetate-d3 is synthesized from natural steroid precursors, often derived from plant sources or through chemical modifications of existing steroid compounds. Its synthesis involves specific reagents and conditions to ensure the desired stereochemistry and functional groups are maintained.
The synthesis of D-(-)-Norgestrel 17-Acetate-d3 typically involves several steps:
These steps require precise control over reaction conditions such as temperature, pH, and reaction time to yield high purity and yield of the desired product.
D-(-)-Norgestrel 17-Acetate-d3 has a complex molecular structure characterized by:
D-(-)-Norgestrel 17-Acetate-d3 participates in various chemical reactions relevant to its pharmacological activity:
The mechanism of action of D-(-)-Norgestrel 17-Acetate-d3 involves:
D-(-)-Norgestrel 17-Acetate-d3 has several scientific uses:
This compound continues to be an important subject of research due to its significant implications in women's health and reproductive medicine. Its unique properties allow for diverse applications beyond contraception, including potential therapeutic uses in treating endometriosis and other hormone-related disorders.
D-(-)-Norgestrel 17-Acetate is a stereochemically defined synthetic steroid derivative with the chemical name 13β-ethyl-3-oxo-18,19-dinor-17α-pregn-4-en-20-yn-17-yl acetate. This compound belongs to the gonane (18-methylestrane) subclass of 19-nortestosterone progestins, characterized by the presence of an ethyl group at C13 and an ethynyl group at C17α. The molecular formula of the non-deuterated form is C₂₃H₃₀O₃, with a molecular weight of 354.48 g/mol [3] [6]. The "D-(-)" designation specifies the levorotatory enantiomer, which corresponds to the biologically inactive stereoisomer of norgestrel—in contrast to the biologically active dextrorotatory enantiomer (levonorgestrel) [1].
The 17-acetate moiety introduces an ester functional group that profoundly alters the compound's physicochemical properties, including lipophilicity and metabolic stability. In D-(-)-Norgestrel 17-Acetate-d3, three hydrogen atoms are replaced with deuterium at specific molecular positions (typically at the acetate methyl group). This isotopic modification yields a molecular formula of C₂₃H₂₇D₃O₃ while preserving the stereochemical integrity and spatial orientation of functional groups critical for receptor interactions [3]. The structural conservation ensures that the deuterated analog maintains near-identical steric and electronic properties to its protiated counterpart, fulfilling the fundamental requirement for isotopic tracer applications.
Table 1: Structural Characteristics of D-(-)-Norgestrel 17-Acetate-d3
Property | Specification |
---|---|
Systematic Name | (17α)-17-(Acetyl-d₃-oxy)-13-ethyl-18,19-dinorpregn-4-en-20-yn-3-one |
Molecular Formula | C₂₃H₂₇D₃O₃ |
CAS Registry Number | 13732-69-9 (non-deuterated parent) |
Stereochemistry | 13β-ethyl, 17α-ethynyl, D-(−) enantiomer |
Deuterium Positions | Methyl group of 17β-acetate moiety |
Key Functional Groups | Δ⁴-3-ketone, 17α-ethynyl, 17β-acetate |
Deuterium incorporation, particularly at metabolically vulnerable sites, leverages the kinetic isotope effect (KIE) to retard enzymatic transformation rates. The C-D bond exhibits greater stability than the C-H bond due to its lower zero-point energy, requiring approximately 5–10 times more energy for cleavage. In D-(-)-Norgestrel 17-Acetate-d3, deuteration at the 17-acetate methyl group strategically targets a site susceptible to esterase-mediated hydrolysis. This modification aims to prolong systemic exposure and reduce metabolic clearance rates—properties invaluable for pharmacokinetic (PK) and mass balance studies [4].
Beyond metabolic stabilization, deuterated isotopologues serve as indispensable internal standards in quantitative bioanalysis. The near-identical chromatographic behavior of deuterated and non-deuterated compounds enables precise co-elution, while the predictable mass shift (Δm/z = +3) in mass spectrometry allows unequivocal differentiation and quantification. For progestins like norgestrel—which undergo extensive hepatic metabolism via CYP3A4-mediated hydroxylation, reduction, and conjugation—the use of D-(-)-Norgestrel 17-Acetate-d3 as an analytical standard enhances the accuracy of metabolite profiling in complex biological matrices [1] [2]. Furthermore, deuterium labeling facilitates receptor binding studies by enabling the discrimination of exogenous ligands from endogenous steroids, thereby clarifying mechanisms of action and stereospecificity at progesterone and androgen receptors [4].
The genesis of synthetic progestins traces to the 1950s–1960s with the structural optimization of testosterone and progesterone. Norgestrel emerged in 1961 as a racemic mixture (dl-norgestrel) following the strategic incorporation of an ethyl group at C18 and an ethynyl group at C17α to enhance progestational potency and oral bioavailability [1]. By 1966, racemic norgestrel was introduced clinically in combination with ethinyl estradiol as Eugynon®. The subsequent resolution of enantiomers revealed that virtually all progestogenic activity resided in the levorotatory form (levonorgestrel), while the dextrorotatory enantiomer D-(-)-norgestrel was pharmacologically inert [1]. This stereochemical insight prompted the development of enantiopure therapeutics and spurred interest in inactive enantiomers as chemical precursors or analytical tools.
Isotopic labeling of steroids evolved in parallel with synthetic innovations. Early studies utilized radioisotopes (³H, ¹⁴C) for tracer investigations, but safety and regulatory limitations drove the adoption of stable isotopes like deuterium (²H). The synthesis of deuterated progestins accelerated in the 1980s–1990s with advances in catalytic hydrogen-deuterium exchange, metal-mediated C-H activation, and chiral synthesis. D-(-)-Norgestrel 17-Acetate-d3 exemplifies a modern application of these techniques, where regioselective deuteration preserves stereochemistry while creating a versatile tool for drug metabolism research [3]. Contemporary applications extend to LC-MS/MS quantification, metabolic flux analysis, and isotopic dilution assays, underscoring the enduring utility of deuterated steroid analogs in endocrinology and pharmaceutical science.
Table 2: Evolution of Key Synthetic Progestins and Labeling Milestones
Progestin Generation | Representative Compounds | Stereochemical Features | Isotopic Labeling Advances |
---|---|---|---|
First (1960s) | Norethisterone, NETA | 19-nortestosterone derivatives | ³H-radiolabeling for receptor binding assays |
Second (1970s) | dl-Norgestrel, Levonorgestrel | Racemic mixtures; later enantiopure | ¹⁴C-synthesis for absorption/distribution |
Third (1980s–) | Desogestrel, Gestodene | 13β-ethylgonanes with C11 modifications | Site-specific ²H/¹³C for metabolic studies |
Analytical Tools | D-(-)-Norgestrel 17-Acetate-d₃ | Defined stereochemistry (inactive enantiomer) | Targeted deuteration for MS internal standards |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1